Tert-butyl 3-cyano-3-phenylpropanoate
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Overview
Description
Tert-butyl 3-cyano-3-phenylpropanoate is an organic compound with the molecular formula C14H17NO2. It is a derivative of propanoic acid and is characterized by the presence of a tert-butyl ester group, a cyano group, and a phenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 3-cyano-3-phenylpropanoate can be synthesized through several methods. One common approach involves the reaction of tert-butyl bromoacetate with benzyl cyanide in the presence of a base such as potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran at low temperatures to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-cyano-3-phenylpropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 3-cyano-3-phenylpropanoic acid.
Reduction: 3-amino-3-phenylpropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-cyano-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-cyano-3-phenylpropanoate involves its reactivity with various chemical reagents. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids. These reactions are facilitated by the electronic properties of the tert-butyl and phenyl groups, which influence the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-cyano-3-phenylpropanoate: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
Ethyl 3-cyano-3-phenylpropanoate: Similar structure but with an ethyl ester group.
Propyl 3-cyano-3-phenylpropanoate: Similar structure but with a propyl ester group.
Uniqueness
Tert-butyl 3-cyano-3-phenylpropanoate is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity compared to its methyl, ethyl, and propyl counterparts .
Properties
IUPAC Name |
tert-butyl 3-cyano-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-14(2,3)17-13(16)9-12(10-15)11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMVZSOFQSFATG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C#N)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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